Stereochemical Purity as a Critical Procurement Specification: (1S)-Configured Free Base versus Racemic and Salt Form Alternatives
The (1S)-3,3-difluorocyclohexan-1-amine (CAS 1202174-18-2) free base is defined by a single stereocenter at the 1-position bearing the amine group, with the (1S)-configuration explicitly specified by the InChI Key VAQNIUDWPOLHBT-YFKPBYRVSA-N . In contrast, the racemic mixture 3,3-difluorocyclohexan-1-amine (CAS 921753-34-6) possesses an InChI Key of VAQNIUDWPOLHBT-UHFFFAOYSA-N, indicating undefined stereochemistry at the 1-position and representing an equimolar mixture of (1S)- and (1R)-enantiomers . The (1R)-enantiomer is separately cataloged under CAS 2165441-86-9. The hydrochloride salt form (CAS 2199497-63-5) provides a crystalline alternative with molecular weight 171.62 g/mol versus 135.16 g/mol for the free base .
| Evidence Dimension | Stereochemical definition and molecular form |
|---|---|
| Target Compound Data | (1S)-enantiomer free base; InChI Key VAQNIUDWPOLHBT-YFKPBYRVSA-N; MW 135.16 |
| Comparator Or Baseline | Racemic mixture: CAS 921753-34-6, InChI Key VAQNIUDWPOLHBT-UHFFFAOYSA-N; (1R)-enantiomer: CAS 2165441-86-9; HCl salt: CAS 2199497-63-5, MW 171.62 |
| Quantified Difference | Stereochemical definition: single enantiomer vs. racemic mixture vs. opposite enantiomer vs. salt form |
| Conditions | Structural identification by InChI Key and CAS registry assignment |
Why This Matters
Procurement of the defined (1S)-stereoisomer ensures chiral integrity for SAR studies where enantiomeric configuration determines biological target engagement, while free base versus salt selection impacts reaction stoichiometry calculations and downstream synthetic compatibility.
